molecular formula C16H21N5OS B2395657 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396766-57-6

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2395657
CAS RN: 1396766-57-6
M. Wt: 331.44
InChI Key: XSLIYRBFNLVKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as PPTU, is a small molecule inhibitor that has been widely used in scientific research. PPTU has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways, including PKC, PI3K, and MAPK. These pathways are involved in cell growth, proliferation, and survival, and their inhibition by this compound could lead to the death of cancer cells. This compound has also been found to modulate the activity of ion channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation. Additionally, this compound has been shown to modulate the activity of ion channels, which could contribute to its physiological effects.

Advantages and Limitations for Lab Experiments

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. This compound has also been found to be effective in inhibiting various enzymes and signaling pathways. However, this compound also has some limitations. It has been found to have low solubility in aqueous solutions, which could limit its effectiveness in some experiments. Additionally, this compound has been found to have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

For the study of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea include the development of more potent and selective inhibitors, investigation of its potential applications in the treatment of other diseases, and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of pyrazine-2-carboxylic acid with piperidine, followed by the addition of thiophene-2-carboxaldehyde and the reaction with methyl isocyanate. The final product is obtained after purification and crystallization. The synthesis of this compound has been described in detail in several research articles.

Scientific Research Applications

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes and signaling pathways, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have neuroprotective effects and could potentially be used in the treatment of neurological disorders.

properties

IUPAC Name

1-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c22-16(20-11-14-2-1-9-23-14)19-10-13-3-7-21(8-4-13)15-12-17-5-6-18-15/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLIYRBFNLVKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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